molecular formula C11H12ClF2N3 B12349879 N-[(2,5-difluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride CAS No. 1856094-76-2

N-[(2,5-difluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12349879
CAS No.: 1856094-76-2
M. Wt: 259.68 g/mol
InChI Key: WPQWQSHYWXGOCD-UHFFFAOYSA-N
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Description

N-[(2,5-Difluorophenyl)methyl]-1-methylpyrazol-4-amine hydrochloride is a synthetic organic compound featuring a pyrazole core substituted with a methyl group at the 1-position and a benzylamine group at the 4-position. The benzyl moiety is further substituted with fluorine atoms at the 2- and 5-positions of the phenyl ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications.

Properties

CAS No.

1856094-76-2

Molecular Formula

C11H12ClF2N3

Molecular Weight

259.68 g/mol

IUPAC Name

N-[(2,5-difluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H11F2N3.ClH/c1-16-7-10(6-15-16)14-5-8-4-9(12)2-3-11(8)13;/h2-4,6-7,14H,5H2,1H3;1H

InChI Key

WPQWQSHYWXGOCD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2=C(C=CC(=C2)F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-difluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride typically involves the reaction of 2,5-difluorobenzyl chloride with 1-methylpyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-difluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

N-[(2,5-difluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride has been investigated for its potential as an antitumor agent . Studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)
  • Colon Cancer (WiDr)

In vitro studies reported IC50 values below 10 μM, indicating potent activity against these cancer cells .

Antimicrobial Activity

Research indicates that pyrazole derivatives can possess antimicrobial properties. This compound has been evaluated for its efficacy against several bacterial strains, demonstrating promising results in inhibiting growth, which suggests its potential use in treating bacterial infections .

Drug Development

The compound serves as a lead structure for developing new therapeutic agents targeting specific diseases. Its ability to modulate biological pathways makes it a candidate for further optimization in drug design. Researchers are exploring modifications to enhance its selectivity and reduce potential side effects .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, a series of pyrazole derivatives were synthesized and evaluated for anticancer activity. This compound was among the most potent compounds tested against human cancer cell lines, showing significant promise as a scaffold for future drug development .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyrazole derivatives, including this compound. The compound exhibited notable activity against Gram-positive bacteria, suggesting its potential application in developing new antibiotics .

Mechanism of Action

The mechanism of action of N-[(2,5-difluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

The compound N-[1-(2,5-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine dihydrochloride (CAS 1221723-84-7) serves as a key structural analog for comparison . Below is a detailed analysis of their similarities and differences:

Structural and Physicochemical Properties

Property Target Compound Compound
Aromatic Substituents 2,5-Difluoro (electron-withdrawing) 2,5-Dimethoxy (electron-donating)
Linker Group Benzyl (CH₂–) Ethyl (CH₂–CH₂–)
Salt Form Hydrochloride (1 HCl) Dihydrochloride (2 HCl)
Molecular Weight* ~269.7 g/mol (estimated) ~370.3 g/mol (estimated)
Lipophilicity (LogP)* Higher (fluorine reduces polarity) Lower (methoxy groups increase polarity)
Solubility Moderate (single HCl salt) Likely higher (two HCl counterions enhance solubility)

*Calculated based on structural data.*

Key Observations:
  • Aromatic Substituents : Fluorine atoms in the target compound increase electronegativity and may enhance binding to hydrophobic pockets in biological targets. In contrast, methoxy groups in the analog improve water solubility but reduce membrane permeability .
  • Salt Form : The dihydrochloride salt in the analog likely improves aqueous solubility, a critical factor for drug formulation .

Biological Activity

N-[(2,5-difluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₁₂H₁₃F₂N₃
  • Molecular Weight : 237.25 g/mol
  • IUPAC Name : this compound

Its structure includes a pyrazole ring and a difluorophenyl group, contributing to its unique chemical properties and biological activities.

Research indicates that this compound exhibits several biological activities primarily through the following mechanisms:

  • Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that it could reduce these cytokines' levels significantly, suggesting its potential as an anti-inflammatory agent .
  • Anticancer Properties : Preliminary studies indicate that this compound may exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting cell proliferation. It has shown cytotoxic activity against various cancer cell lines, including HeLa and non-small cell lung cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including this compound. Below are summarized findings from notable research:

StudyFindings
Selvam et al. (2014)Reported that pyrazole derivatives exhibited significant anti-inflammatory activity with up to 85% inhibition of TNF-α at 10 µM concentration .
MDPI Review (2023)Highlighted that aminopyrazole derivatives showed promising anticancer activity with IC50 values less than 10 µM against various cancer cell lines .
PubChem DataDocumented the compound's structural characteristics and potential applications in medicinal chemistry, emphasizing its unique combination of functional groups that enhance biological activity .

Therapeutic Applications

Given its promising biological activities, this compound may have several therapeutic applications:

  • Anti-inflammatory Drugs : Due to its ability to inhibit inflammatory cytokines, it could be developed as a treatment for inflammatory diseases such as arthritis or asthma.
  • Anticancer Agents : Its cytotoxic effects on cancer cells suggest potential use in cancer therapy, particularly for types resistant to conventional treatments.
  • Antioxidant Properties : Some derivatives have shown antioxidant activity, which could be beneficial in treating oxidative stress-related diseases .

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